1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
- The isopentyl group is typically added through alkylation reactions using isopentyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Final Coupling and Oxidation:
- The final step involves coupling the intermediate with a butyl derivative and subsequent oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core:
- Starting with a thieno[2,3-d]pyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
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Attachment of the Piperazine Moiety:
- The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with an appropriate halogenated intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Anticancer Activity: Research has shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Properties: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Pharmaceuticals: Due to its biological activities, the compound is being explored for the development of new therapeutic agents for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets in cells.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the benzylpiperazine moiety and the isopentyl group contributes to its distinct pharmacological profile, making it a promising candidate for further drug development.
Properties
CAS No. |
887213-98-1 |
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Molecular Formula |
C27H34N6O2S |
Molecular Weight |
506.67 |
IUPAC Name |
12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |
InChI Key |
OGRYPKCYPZSFJR-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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